molecular formula C8H14N2O B13069679 7-Methyl-2,7-diazaspiro[4.4]nonan-3-one

7-Methyl-2,7-diazaspiro[4.4]nonan-3-one

Cat. No.: B13069679
M. Wt: 154.21 g/mol
InChI Key: WRYGZSOYJLUPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2,7-diazaspiro[4.4]nonan-3-one (CAS: 223425-68-1) is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms at positions 2 and 5. Its molecular formula is C₈H₁₂N₂O, and it has a molecular weight of 168.23 g/mol . The spiro[4.4]nonane core consists of two fused rings (four-membered and five-membered), with a ketone group at position 3 and a methyl substituent at position 6.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-methyl-2,7-diazaspiro[4.4]nonan-8-one

InChI

InChI=1S/C8H14N2O/c1-10-3-2-8(6-10)4-7(11)9-5-8/h2-6H2,1H3,(H,9,11)

InChI Key

WRYGZSOYJLUPFL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CC(=O)NC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,7-diazaspiro[4.4]nonan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,7-diazaspiro[4.4]nonan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

7-Methyl-2,7-diazaspiro[4.4]nonan-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-2,7-diazaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Variations in Substituents
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Notes
7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one 909723-04-2 C₁₄H₁₈N₂O 230.31 Benzyl substituent at position 7 Used in peptide mimetics and CNS drug research
2-Ethyl-2,7-diazaspiro[4.4]nonane 763883-32-5 C₉H₁₆N₂ 152.24 Ethyl group at position 2; lacks ketone group Intermediate in organic synthesis
2-(3-Methoxybenzyl)-2,7-diazaspiro[4.4]nonan-1-one 1422141-37-4 C₁₅H₂₀N₂O₂ 260.33 Methoxybenzyl substituent at position 2 Explored for GPCR-targeted therapies

Key Observations :

  • Substituent Effects: The methyl group in 7-Methyl-2,7-diazaspiro[4.4]nonan-3-one enhances metabolic stability compared to bulkier benzyl derivatives, making it more suitable for oral bioavailability .
  • Ketone Functionality: The ketone at position 3 distinguishes it from non-ketone analogues (e.g., 2-Ethyl-2,7-diazaspiro[4.4]nonane), enabling hydrogen bonding and interactions with biological targets .
Ring Size and Heteroatom Variations
Compound Name CAS Number Core Structure Heteroatoms Key Differences
2-Oxa-5,8-diazaspiro[3.5]nonane AS98875 Spiro[3.5]nonane 2 Oxygen, 2 Nitrogen Smaller spiro core; altered pharmacokinetics
7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride 1588441-26-2 Spiro[3.5]nonane 2 Nitrogen Reduced ring strain; higher solubility

Key Observations :

  • Spiro[4.4] vs. Spiro[3.5]: The larger spiro[4.4] system in this compound provides greater conformational rigidity, which can improve binding specificity in enzyme inhibition .
  • Heteroatom Impact: Oxygen-containing analogues (e.g., 2-Oxa-5,8-diazaspiro[3.5]nonane) exhibit distinct electronic properties, affecting reactivity and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.